

3,3-Dimethylcycloheptanone physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethylcycloheptanone

Cat. No.: B13571215

[Get Quote](#)

An In-depth Technical Guide to 3,3-Dimethylcycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for **3,3-Dimethylcycloheptanone**. This guide provides available information and extrapolates potential properties and synthetic methodologies based on established chemical principles and data from analogous compounds. All presented data should be used as a reference and validated through experimental work.

Core Compound Identification

3,3-Dimethylcycloheptanone is a cyclic ketone with a seven-membered ring and two methyl groups substituted at the third carbon position.

Identifier	Value	Source
Molecular Formula	C ₉ H ₁₆ O	PubChem[1]
PubChem CID	12702041	PubChem[1]
Canonical SMILES	CC1(CCCC(=O)CC1)C	PubChem[1]
InChI	InChI=1S/C9H16O/c1-9(2)6-4-3-5-7-8(9)10/h3-7H2,1-2H3	PubChem[1]
Molecular Weight	140.22 g/mol	PubChem[1]

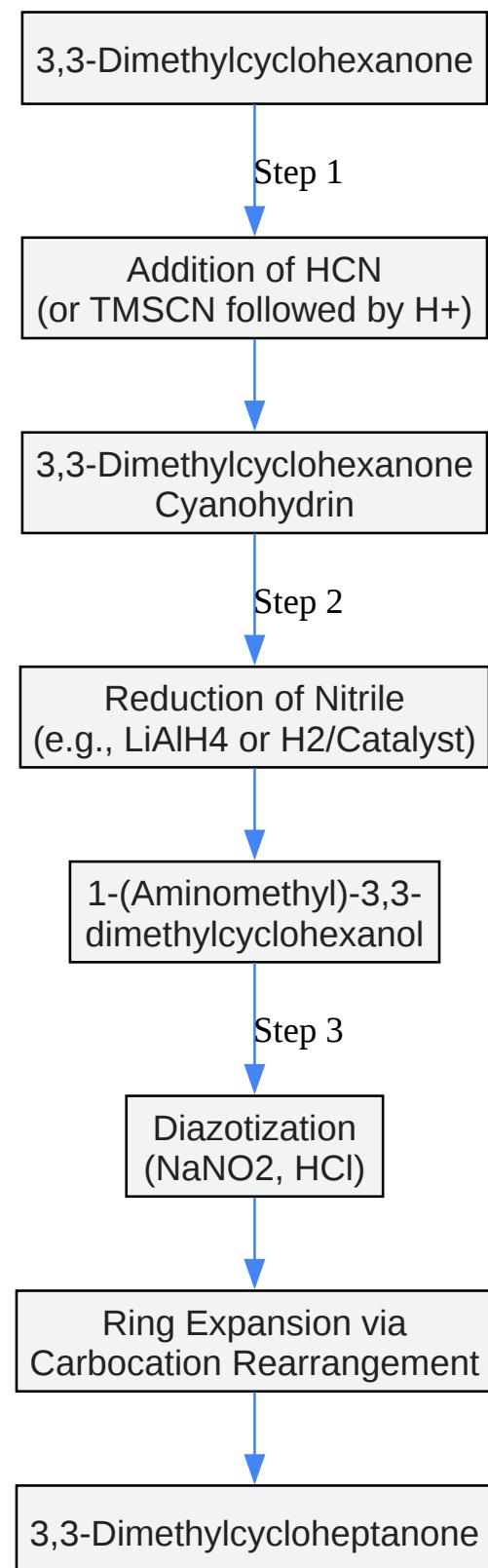
Physical and Chemical Properties

There is a notable absence of experimentally determined physical and chemical property data for **3,3-Dimethylcycloheptanone** in publicly accessible databases. The following table provides data for the closely related and well-characterized compound, 3,3-Dimethylcyclohexanone, for comparative purposes. It is crucial to note that these values are not for **3,3-Dimethylcycloheptanone** and should be treated as estimations for a similar structure.

Table 1: Physical and Chemical Properties of 3,3-Dimethylcyclohexanone (CAS: 2979-19-3)

Property	Value	Source
Boiling Point	174-175 °C	Sigma-Aldrich[2]
Density	0.909 g/mL at 25 °C	Sigma-Aldrich[2]
Refractive Index (n _{20/D})	1.449	Sigma-Aldrich[2]
Flash Point	59.4 °C (closed cup)	Sigma-Aldrich[2]

Synthesis and Experimental Protocols


A specific, validated experimental protocol for the synthesis of **3,3-Dimethylcycloheptanone** is not readily available in the surveyed literature. However, a plausible synthetic route can be proposed based on general methodologies for the synthesis of substituted cycloheptanones,

such as ring-expansion reactions of cyclohexanone derivatives. One common method is the Tiffeneau-Demjanov ring expansion.

Proposed Synthetic Pathway: Tiffeneau-Demjanov Ring Expansion

This proposed method involves the conversion of 3,3-dimethylcyclohexanone to the corresponding cyanohydrin, followed by reduction of the nitrile to a primary amine, and subsequent diazotization to induce ring expansion.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3,3-Dimethylcycloheptanone** via Tiffeneau-Demjanov ring expansion.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 3,3-Dimethylcyclohexanone Cyanohydrin

- To a stirred solution of 3,3-dimethylcyclohexanone in a suitable solvent (e.g., ethanol), add a solution of potassium cyanide (KCN) in water at 0-5 °C.
- Slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to generate HCN in situ.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
- Work up the reaction by quenching with a suitable reagent, followed by extraction with an organic solvent and purification (e.g., column chromatography) to yield the cyanohydrin.

Step 2: Reduction of the Cyanohydrin to an Amino Alcohol

- In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF).
- Slowly add a solution of the cyanohydrin in the same solvent to the reducing agent suspension at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.
- Carefully quench the reaction with sequential addition of water and an aqueous base solution.
- Filter the resulting precipitate and extract the filtrate with an organic solvent. Purify the product to obtain 1-(aminomethyl)-3,3-dimethylcyclohexanol.

Step 3: Diazotization and Ring Expansion

- Dissolve the amino alcohol in an aqueous acidic solution (e.g., dilute HCl) at 0-5 °C.
- Slowly add a solution of sodium nitrite (NaNO_2) in water to the stirred solution.
- The *in situ* generation of nitrous acid will lead to the formation of a diazonium salt, which is unstable and will undergo rearrangement to the expanded cycloheptanone.
- After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
- Purify the crude product by distillation or column chromatography to yield **3,3-dimethylcycloheptanone**.

Spectroscopic Characterization (Predicted)

Due to the lack of experimental spectra, this section outlines the expected spectroscopic features of **3,3-Dimethylcycloheptanone** based on the known characteristics of cyclic ketones.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets for the methylene protons of the seven-membered ring. The two methyl groups at the C3 position are chemically equivalent and should appear as a sharp singlet.

- Expected Chemical Shifts:
 - CH_3 (gem-dimethyl): A singlet in the region of 0.9-1.2 ppm.
 - Ring CH_2 : Multiple overlapping multiplets in the range of 1.3-2.5 ppm. The protons alpha to the carbonyl group (at C2 and C7) would be expected to be the most downfield of the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display distinct signals for each carbon atom.

- Expected Chemical Shifts:

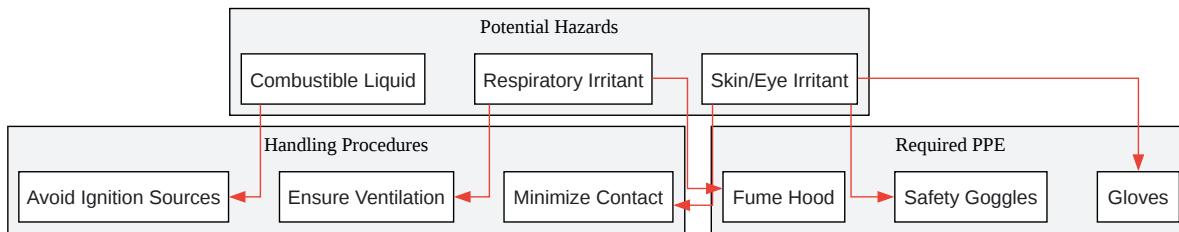
- C=O (Carbonyl): A signal in the downfield region, typically around 200-220 ppm.
- C(CH₃)₂ (Quaternary Carbon): A signal in the range of 30-50 ppm.
- CH₃ (Methyl Carbons): A signal in the aliphatic region, likely between 20-30 ppm.
- Ring CH₂: Several signals in the range of 25-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the carbonyl group.

- Expected Absorption Bands:

- C=O Stretch: A strong, sharp absorption band in the region of 1690-1715 cm⁻¹. The exact position can be influenced by ring strain.
- C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
- CH₂/CH₃ Bending: Absorptions in the fingerprint region (below 1500 cm⁻¹).


Safety and Handling

No specific safety data is available for **3,3-Dimethylcycloheptanone**. The following precautions are based on the safety information for analogous dialkyl substituted cycloalkanones and general laboratory safety practices.

- General Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.
- Personal Protective Equipment (PPE):
 - Wear appropriate chemical-resistant gloves (e.g., nitrile).
 - Use safety glasses or goggles.
 - Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

- A lab coat should be worn.
- Handling:
 - Keep away from heat, sparks, and open flames.
 - Avoid contact with skin and eyes.
 - Avoid breathing vapors.
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.

Logical Relationship Diagram for Safety Precautions

[Click to download full resolution via product page](#)

Caption: Relationship between potential hazards and recommended safety measures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. INVESTIGATING THREE CYCLIC DIKETONE MOLECULES USING ROTATIONAL SPECTROSCOPY | IDEALS [ideals.illinois.edu]
- 2. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [3,3-Dimethylcycloheptanone physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13571215#3-3-dimethylcycloheptanone-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com